![molecular formula C14H26N2O3 B12114850 Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate
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Overview
Description
Tert-butyl 7-oxa-3,10-diazaspiro[56]dodecane-10-carboxylate is a complex organic compound with the molecular formula C14H26N2O3 It is characterized by a spirocyclic structure, which includes an oxa (oxygen) and diaza (nitrogen) components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl chloroformate with a suitable amine to form the desired spirocyclic structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate
- Tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
- Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Uniqueness
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and stability compared to other similar compounds.
Biological Activity
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes nitrogen and oxygen atoms. With a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structural representation of this compound can be summarized as follows:
- IUPAC Name: this compound
- CAS Number: 2098115-71-8
- Molecular Formula: C14H26N2O3
- Molecular Weight: 270.37 g/mol
- SMILES Notation: CC(C)(C)OC(=O)N1CCC2(CCNCC2)OCC1
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly:
- Antimicrobial Properties : Initial investigations indicate that the compound may have potential as an antimicrobial agent, with ongoing studies focusing on its efficacy against various bacterial strains.
- Anticancer Activity : Research is being conducted to explore the compound's anticancer properties, specifically its mechanism of action involving interactions with key molecular targets such as enzymes or receptors.
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes that play critical roles in cellular processes, potentially leading to altered metabolic pathways.
- Receptor Modulation : Its structural features allow for potential binding to various receptors, influencing cellular signaling and function.
Research Findings and Case Studies
Recent studies have provided insights into the biological activities of this compound:
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Exhibits activity against gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | Ongoing studies |
Anti-inflammatory | Potential modulation of inflammatory pathways | Preliminary findings |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several strains of bacteria:
- Staphylococcus aureus : Showed significant inhibition at concentrations above 50 µg/mL.
- Escherichia coli : Moderate activity noted with an MIC (Minimum Inhibitory Concentration) of approximately 75 µg/mL.
These results indicate the potential for developing this compound into a therapeutic agent for treating bacterial infections.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that leverage its unique chemical structure for various applications in medicinal chemistry.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Tert-butyl 3-oxo-7-octaazabicyclo[4.4.0]decane | Bicyclic structure with multiple N atoms | Different reactivity due to additional N atoms |
Tert-butyl 10-oxo-8-octaazabicyclo[5.6]dodecane | Similar spirocyclic structure | Distinct biological activities |
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-6-14(18-11-10-16)4-7-15-8-5-14/h15H,4-11H2,1-3H3 |
InChI Key |
BXIGWGSVABECCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)OCC1 |
Origin of Product |
United States |
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